2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine
Overview
Description
2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C7H5ClF3NO and a molecular weight of 211.57 g/mol . This compound is characterized by the presence of a chloro group and a trifluoroethoxy group attached to a pyridine ring. It is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 2-chloro-5-hydroxypyridine with 2,2,2-trifluoroethanol in the presence of a suitable base . The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
2-chloro-5-hydroxypyridine+2,2,2-trifluoroethanol→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .
Scientific Research Applications
2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine finds applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes . The chloro group can participate in various chemical reactions, leading to the formation of active intermediates that interact with target proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the ethoxy group, leading to different chemical properties and reactivity.
2-Chloro-5-fluoropyridine: Contains a fluorine atom instead of the trifluoroethoxy group, resulting in distinct chemical behavior.
Uniqueness
2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of both chloro and trifluoroethoxy groups, which impart specific chemical and physical properties. These groups enhance the compound’s reactivity and make it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-chloro-5-(2,2,2-trifluoroethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-2-1-5(3-12-6)13-4-7(9,10)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFQHDDVMGZAEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1526527-44-5 | |
Record name | 2-chloro-5-(2,2,2-trifluoroethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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